5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features both an indole and a thiadiazole ring. Indole derivatives are known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The incorporation of a thiadiazole ring further enhances the compound’s potential for various applications in medicinal chemistry.
Scientific Research Applications
5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Future Directions
Mechanism of Action
Target of Action
The primary target of 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in the regulation of inflammation and cell death .
Mode of Action
The compound interacts with RIPK1, inhibiting its activity . This inhibition can prevent the downstream effects of RIPK1 activation, including necroptosis, a form of programmed cell death
Biochemical Pathways
The inhibition of RIPK1 affects several biochemical pathways. Primarily, it can prevent the induction of necroptosis, thereby promoting cell survival
Pharmacokinetics
The compound has shown favorable pharmacokinetic properties in preliminary studies
Result of Action
The primary result of the compound’s action is the inhibition of RIPK1, which can protect cells from necroptosis . This has potential therapeutic implications, particularly in diseases where inappropriate cell death plays a role. For example, the compound has shown potent activity in a tumor metastasis model, suggesting it could be useful in cancer treatment .
Biochemical Analysis
Cellular Effects
The effects of 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine on cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to interact with receptor proteins, leading to changes in cell signaling and gene expression . Additionally, this compound may impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives are known to bind to receptor proteins with high affinity, potentially leading to the inhibition or activation of these receptors . This binding can result in downstream effects on cellular processes, including changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Indole derivatives have been shown to exhibit stable biological activity over time, but their degradation products and long-term effects on cells are still being studied . It is important to monitor the stability and degradation of this compound in laboratory experiments to ensure accurate and reliable results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Indole derivatives have been reported to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is crucial to determine the optimal dosage of this compound in animal studies to balance its therapeutic benefits and potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and effects. Indole derivatives are known to participate in metabolic processes, influencing metabolic flux and metabolite levels . The specific metabolic pathways of this compound are still being elucidated, but it is believed to interact with key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. Indole derivatives are known to interact with transporters and binding proteins that facilitate their movement and localization within cells . The distribution of this compound in tissues can influence its accumulation and overall biological effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. Indole derivatives often contain targeting signals or undergo post-translational modifications that direct them to specific compartments or organelles within cells . The localization of this compound within subcellular structures can impact its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-dihydroindole with thiosemicarbazide under acidic conditions to form the thiadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The thiadiazole ring can be reduced to form corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Comparison with Similar Compounds
Similar Compounds
5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine: Unique due to the combination of indole and thiadiazole rings.
Indole derivatives: Known for their biological activities but lack the thiadiazole ring.
Thiadiazole derivatives: Possess unique properties but lack the indole ring.
Uniqueness
The combination of indole and thiadiazole rings in this compound provides a unique scaffold that enhances its biological activity and specificity. This dual-ring system allows for diverse chemical modifications and the development of compounds with tailored properties for specific applications .
Properties
IUPAC Name |
5-(2,3-dihydroindol-1-yl)-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c11-9-12-13-10(15-9)14-6-5-7-3-1-2-4-8(7)14/h1-4H,5-6H2,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJNUICJTQTYQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NN=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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